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molecular formula C9H17NO2 B1589416 Ethyl 1-methylpiperidine-4-carboxylate CAS No. 24252-37-7

Ethyl 1-methylpiperidine-4-carboxylate

Cat. No. B1589416
M. Wt: 171.24 g/mol
InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

Piperidine-4-carboxylic acid ethyl ester (78 g) was dissolved in MeOH (1.2 L) at RT then formaldehyde (37%, 90 ml) and acetic acid (42 ml) were added and stirred for 2 h. The mixture was cooled to 0° C., NaCNBH3 (70 g) was added, and the mix was stirred for 20 min at 0° C., then overnight at RT. The mixture was cooled to 0° C. then quenched with 6N NaOH. The mixture was concentrated in vacuo to an aqueous layer, which was extracted with EtOAc (4×), brine-washed, dried over Na2SO4, and concentrated in vacuo to provide 1-methylpiperidine-4-carboxylic acid ethyl ester.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].C=O.[C:14](O)(=O)C.[BH3-]C#N.[Na+]>CO>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH3:14])[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C=O
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mix was stirred for 20 min at 0° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at RT
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched with 6N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to an aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (4×), brine-
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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